2-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-phenylpyridine-3-carboxamide
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Overview
Description
2-({[(2-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with multiple functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(2-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of 2-chloronicotinoyl isocyanate, which is then reacted with 2-chloroaniline in dichloromethane. The mixture is stirred at room temperature overnight, and the solvent is evaporated to yield a crude product. This product is then recrystallized from ethanol to obtain the final compound as colorless block crystals .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-({[(2-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-({[(2-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({[(2-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-((2-chlorophenyl)carbamoyl)nicotinamide
- 2-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)acetic acid
Uniqueness
2-({[(2-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C22H20ClN3O2S |
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Molecular Weight |
425.9 g/mol |
IUPAC Name |
2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-4,6-dimethyl-N-phenylpyridine-3-carboxamide |
InChI |
InChI=1S/C22H20ClN3O2S/c1-14-12-15(2)24-22(20(14)21(28)25-16-8-4-3-5-9-16)29-13-19(27)26-18-11-7-6-10-17(18)23/h3-12H,13H2,1-2H3,(H,25,28)(H,26,27) |
InChI Key |
NAYVJQWOPDSXQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)NC2=CC=CC=C2)SCC(=O)NC3=CC=CC=C3Cl)C |
Origin of Product |
United States |
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